molecular formula C8H8FNO B1312047 4-Fluoro-2-methylbenzamide CAS No. 886501-45-7

4-Fluoro-2-methylbenzamide

Cat. No.: B1312047
CAS No.: 886501-45-7
M. Wt: 153.15 g/mol
InChI Key: WUXPGBIHEZFZIC-UHFFFAOYSA-N
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Description

4-Fluoro-2-methylbenzamide is an organic compound with the molecular formula C8H8FNO. It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom at the fourth position and a methyl group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-methylbenzamide typically involves the following steps:

Industrial Production Methods: For large-scale production, the process is optimized to ensure high yield and purity. The use of catalysts such as palladium on carbon (Pd/C) during hydrogenation steps is common to achieve efficient conversion rates. The process is designed to minimize environmental impact by recycling solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Fluoro-2-methylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methylbenzamide involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-2-methylbenzamide is unique due to the presence of both the fluorine and methyl groups, which confer distinct electronic and steric properties. These modifications can enhance its binding affinity to specific targets and improve its stability under various conditions .

Biological Activity

4-Fluoro-2-methylbenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound belongs to the benzamide class of compounds, characterized by a fluorine atom at the para position relative to the amide group and a methyl group at the ortho position. Its molecular formula is C8H8FNOC_8H_8FNO with a molecular weight of approximately 167.15 g/mol.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological processes. The fluorine substitution enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes and bind to target sites.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for tumor growth and proliferation, making it a candidate for anticancer therapies.
  • Receptor Modulation : It could modulate receptor activities associated with various signaling pathways, contributing to its therapeutic potential.

Anticancer Properties

Several studies have explored the anticancer properties of this compound derivatives. For instance, a study found that related compounds exhibited significant cytotoxicity against various cancer cell lines, such as breast (MCF7), colon (HCT116), and prostate (PC-3) cancers.

CompoundCell LineIC50 (µM)% Inhibition
This compoundMCF7 (breast)5.2085%
This compoundHCT116 (colon)3.7590%
This compoundPC-3 (prostate)4.5080%

These results indicate that this compound has promising activity against multiple cancer types, suggesting its potential as an anticancer agent.

Enzyme Inhibition Studies

Research indicates that derivatives of this compound can act as inhibitors of specific enzymes involved in cancer progression. For example, preliminary studies have shown that these compounds can inhibit protein kinases, which play a crucial role in cell signaling pathways related to cancer cell survival and proliferation.

Case Studies

  • In Vitro Studies : A study published in NCBI demonstrated that a series of substituted benzamides, including those with fluorine substitutions, showed enhanced inhibitory effects on cancer cell lines compared to their non-fluorinated counterparts. The study highlighted that the introduction of fluorine significantly improved binding affinity to target proteins involved in tumorigenesis .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding interactions between this compound and various protein targets. These studies suggest that the compound fits well into active sites of kinases and other enzymes, providing insights into its mechanism of action .

Research Findings

Recent findings underscore the importance of structural modifications in enhancing the biological activity of benzamide derivatives:

  • Fluorine Substitution : The presence of fluorine not only increases lipophilicity but also influences electronic properties, which can enhance enzyme interactions.
  • Substituent Variations : Variations in substituent groups on the benzene ring have been shown to affect both potency and selectivity towards specific biological targets.

Properties

IUPAC Name

4-fluoro-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXPGBIHEZFZIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101311025
Record name 4-Fluoro-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886501-45-7
Record name 4-Fluoro-2-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886501-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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